2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAVZYOLZWNIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560587 | |
| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123895-42-1 | |
| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysts
Bromination typically employs N-bromosuccinimide (NBS) as the bromine source due to its controlled reactivity. In a representative procedure, the precursor (1 eq) is dissolved in chloroform or carbon tetrachloride , followed by the addition of NBS (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq). The reaction proceeds under reflux at 80°C for 6–8 hours, achieving yields of 78–85% after purification via column chromatography (hexane/ethyl acetate, 9:1).
Key Variables:
Industrial Adaptation
Large-scale bromination uses continuous flow reactors to enhance safety and yield. A 2023 protocol describes a tubular reactor system where the precursor and NBS are mixed in a 1:1.05 molar ratio at a flow rate of 10 mL/min. The residence time of 30 minutes at 75°C ensures >90% conversion, with in-line IR monitoring for quality control.
Continuous Flow Synthesis for Scalable Production
Continuous flow chemistry has emerged as the gold standard for industrial synthesis, offering precise control over reaction parameters and scalability.
Reactor Design and Parameters
A typical setup involves:
-
Preheating zone : 70°C to dissolve reactants.
-
Reaction zone : Packed-bed reactor filled with silica-supported AIBN (particle size: 100–200 µm).
-
Post-reaction quenching : Immediate cooling to 10°C to prevent over-bromination.
Performance Metrics:
| Parameter | Value |
|---|---|
| Throughput | 2.5 kg/h |
| Purity (HPLC) | 99.2% |
| Solvent Recovery Rate | 95% (CCl₄ recycled) |
This method reduces waste by 40% compared to batch processes and achieves a space-time yield of 0.8 g/L·h.
Microwave-Assisted Bromination
Microwave irradiation accelerates bromination by enhancing radical generation and mixing efficiency.
Optimized Protocol (Laboratory Scale):
-
Combine 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole (5 mmol), NBS (5.5 mmol), and AIBN (0.25 mmol) in acetonitrile (10 mL).
-
Irradiate at 150 W , 100°C, for 15 minutes under nitrogen.
-
Cool, filter, and purify via recrystallization (ethanol/water).
Advantages:
-
Reaction time : Reduced from 8 hours to 15 minutes.
Multi-Component Coupling Strategies
Emerging methods construct the benzothiazole ring and install substituents in a single step.
Reaction Mechanism:
-
Condensation : 2-Aminothiophenol reacts with hexafluoroacetone to form a Schiff base.
-
Cyclization : Acid-catalyzed ring closure yields 5-(trifluoromethyl)-1,3-benzothiazole.
-
Bromomethylation : Bromomethyl methyl ether (BMME) introduces the bromomethyl group at position 2.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Hexafluoroacetone, HCl, 60°C | 85 |
| Cyclization | H₂SO₄, 120°C, 2 h | 78 |
| Bromomethylation | BMME, K₂CO₃, DMF, 80°C | 70 |
This cascade approach achieves an overall yield of 46%, with the bromomethylation step identified as the bottleneck.
Catalytic C–H Functionalization
Recent advances employ transition metal catalysts to directly brominate the benzothiazole core.
Palladium-Catalyzed Bromomethylation
A 2024 study demonstrates the use of Pd(OAc)₂ (5 mol%) with LiBr (2 eq) and PhI(OAc)₂ (1.5 eq) in trifluoroethanol at 100°C. The reaction selectively installs the bromomethyl group via directed C–H activation, achieving 75% yield in 12 hours.
Selectivity Drivers:
-
Trifluoromethyl group : Electron-withdrawing effect directs metallation to position 2.
-
Solvent coordination : Trifluoroethanol stabilizes the Pd intermediate, suppressing homocoupling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Batch Bromination | 78–85 | 98.5 | Moderate | 12.50 |
| Continuous Flow | 90–92 | 99.2 | High | 8.20 |
| Microwave-Assisted | 88–92 | 98.8 | Low | 15.00 |
| Multi-Component | 46 | 97.0 | Moderate | 22.30 |
| Catalytic C–H | 75 | 98.0 | Low | 18.75 |
Key Trends :
-
Continuous flow synthesis offers the best balance of yield, purity, and cost for industrial applications.
-
Microwave methods excel in speed but remain prohibitively expensive for large-scale use.
-
Catalytic C–H functionalization shows promise for late-stage diversification but requires further optimization .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products such as azides, nitriles, or amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the benzothiazole ring or the trifluoromethyl group.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole serves as a building block for synthesizing more complex heterocyclic compounds. Its electrophilic bromomethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Similar benzothiazole derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis.
- Anticancer Potential : Studies suggest that modifications to the benzothiazole scaffold can enhance efficacy against specific cancer targets.
Medicine
The compound has potential therapeutic applications:
- Drug Development : Its ability to interact with biological targets makes it valuable in drug discovery and development.
- Enzyme Inhibition : It has been studied as a dual inhibitor for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are important targets for pain management therapies.
Materials Science
In materials science, 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole is explored for developing novel materials with specific electronic or optical properties. Its unique structure can be exploited to create materials with enhanced performance characteristics.
Case Study 1: Antimicrobial Activity
A study focusing on benzothiazole derivatives demonstrated that compounds similar to 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole exhibited significant antibacterial and antifungal activities. Structure-activity relationship (SAR) studies indicated that modifications could enhance biological efficacy against specific pathogens.
Case Study 2: Dual Enzyme Inhibition
Research into dual sEH/FAAH inhibitors highlighted that derivatives of benzothiazole could alleviate pain without affecting normal behavior in animal models. The incorporation of trifluoromethyl groups was shown to improve binding affinity without compromising metabolic stability.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the bromomethyl group can facilitate covalent binding to target proteins.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group is a common feature in bioactive benzothiazoles due to its electron-withdrawing nature, which improves metabolic stability and membrane permeability. Below is a comparison of key analogs:
*Calculated based on molecular formula C9H5BrF3NS.
Key Observations :
- Halogenated Methyl Groups : Bromine in the target compound increases molecular weight and reactivity compared to chlorine or methyl analogs. This makes it more suitable for further functionalization in drug synthesis .
- Trifluoromethyl Group : Consistently present in all analogs, this group contributes to electronic effects (e.g., increased acidity of adjacent protons) and resistance to oxidative metabolism .
Pharmacological Potential
- Anticancer Activity : 1,3,4-Thiadiazole derivatives with -CF3 groups (e.g., compounds 25 and 26 in ) exhibit IC50 values of ~8–10 μM against cancer cell lines, suggesting that the trifluoromethyl-benzothiazole scaffold may similarly inhibit tumor growth .
- Antitubercular Effects : 2-Aryl benzothiazoles with electron-withdrawing groups (e.g., -Cl, -CF3) demonstrate inhibitory activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 0.5 μg/mL .
Biological Activity
2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole is a compound that has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications.
Chemical Characteristics
The compound features a bromomethyl group and a trifluoromethyl group , which contribute to its unique reactivity and biological properties. The bromomethyl group is electrophilic, allowing it to participate in various chemical reactions, while the trifluoromethyl group enhances lipophilicity and biological activity by influencing the electronic properties of the molecule.
Biological Activity
Research indicates that benzothiazole derivatives, including 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole, exhibit a range of biological activities:
- Antibacterial Activity : This compound has shown potential as an inhibitor against various pathogens, including Mycobacterium tuberculosis and other Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa.
- Antifungal Properties : Similar derivatives have been reported to possess antifungal activity, making them candidates for further development in treating fungal infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological efficacy of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole can be modified through structural changes. A comparative analysis with other benzothiazole derivatives highlights how variations in substituents can enhance or diminish biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-1,3-benzothiazole | Chlorine substitution instead of bromine | Less reactive than brominated counterparts |
| 2-Aminobenzothiazole | Amino group at the second position | Exhibits different biological activities |
| 4-Trifluoromethyl-1,3-benzothiazole | Trifluoromethyl at the fourth position | Different electronic properties |
| 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole | Methyl substitution instead of bromine | Alters solubility and reactivity |
This table illustrates how specific modifications impact the compound's reactivity and biological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives:
- Antimicrobial Studies : A study demonstrated that benzothiazole derivatives had significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compounds were evaluated in vitro for their Minimum Inhibitory Concentrations (MICs) against various strains .
- Cytotoxicity Tests : In cancer research, compounds similar to 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole have been tested for their cytotoxic effects on different cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values comparable to established anticancer drugs like doxorubicin against human glioblastoma cells .
- Anti-Tubercular Activity : Recent reviews highlighted newly synthesized benzothiazole derivatives with promising anti-tubercular activity. These compounds were found to inhibit M. tuberculosis more effectively than standard treatments .
Q & A
Q. What are the key synthetic routes for 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a methyl-substituted benzothiazole precursor. For example, bromination using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl or CHCN at reflux can introduce the bromomethyl group . The trifluoromethyl group is often introduced via electrophilic substitution using CFI or via cross-coupling reactions with CF-containing reagents. Optimization includes controlling temperature (60–80°C), reaction time (12–24 h), and stoichiometric ratios (1:1.2 substrate:NBS). Table 1 : Example Reaction Conditions for Bromomethylation
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methyl-5-CF-benzothiazole | NBS | CCl | 80 | 72 |
Q. What spectroscopic techniques are most effective for characterizing 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C-F stretches (1075–1120 cm) and C-Br stretches (550–650 cm) .
- NMR : NMR shows resonances for the bromomethyl group (δ 4.2–4.5 ppm, singlet) and aromatic protons adjacent to CF (δ 7.8–8.2 ppm). NMR exhibits a triplet for CF (δ -60 to -65 ppm) .
Table 2 : Representative Spectral Data for Analogous Benzothiazoles
| Compound | IR (C-F, cm) | NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-Aryl-5-CF-benzothiazole | 1077–1103 | 7.55–8.32 (Ar-H) |
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/contact; brominated compounds may cause skin/eye irritation .
- Store in airtight containers away from light and moisture. Toxicity data is limited; assume acute hazards based on structural analogs.
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials).
- Molecular Docking : Dock into target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Studies on similar compounds show binding affinities of -8.2 to -9.5 kcal/mol .
Table 3 : Docking Scores for Benzothiazole Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-Aryl-5-CF-benzothiazole | Mtb H37Rv enzyme | -8.7 |
Q. What strategies resolve contradictions in biological activity data for benzothiazoles?
- Methodological Answer :
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing Br with Cl or modifying the CF position).
- Validate activity using multiple assays (e.g., MIC for antitubercular activity, MTT for cytotoxicity) .
Table 4 : Biological Activity of Benzothiazole Derivatives
| Compound | MIC (µg/mL, Mtb) | Cytotoxicity (IC, µM) | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)-benzothiazole | 3.12 | >100 |
Q. How does X-ray crystallography elucidate the molecular structure of this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in CHCl/hexane. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL reveals bond lengths (C-Br: ~1.9 Å) and dihedral angles between benzothiazole and substituents .
Table 5 : Crystallographic Data for Analogous Structures
| Compound | Space Group | Unit Cell Parameters (Å) | Reference |
|---|---|---|---|
| 2-Phenyl-5-CF-benzothiazole | P | a=7.12, b=8.45, c=10.21 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
